

Acetyltriphenylphosphonium Chloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Acetyltriphenylphosphonium chloride*

Cat. No.: B072237

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CAS Number: 1235-21-8

This technical guide provides an in-depth overview of **Acetyltriphenylphosphonium chloride**, a versatile reagent widely utilized in synthetic organic chemistry and emerging in biochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

Acetyltriphenylphosphonium chloride is a white to off-white crystalline powder.^{[1][2]} It is a phosphonium salt that is soluble in hot water and hygroscopic in nature.^{[3][4][5]} Proper storage in a cool, dry place under an inert atmosphere is recommended to maintain its stability.^[6]

Property	Value	References
CAS Number	1235-21-8	[6]
Molecular Formula	C ₂₁ H ₂₀ ClOP	[6]
Molecular Weight	354.81 g/mol	[6]
Melting Point	243-245 °C	[5][6]
Appearance	White to slightly beige fine crystalline powder	[1][2]
Solubility	Soluble in hot water	[3][4][5]
Hygroscopicity	Hygroscopic	[2][4]
Storage Temperature	2-30 °C	[6]

Spectroscopic Data

The structural integrity of **Acetyltriphenylphosphonium chloride** can be confirmed through various spectroscopic techniques. While raw spectral data is instrument-dependent, the following tables summarize the expected characteristic peaks.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.7-7.9	m	15H	Phenyl protons (C ₆ H ₅)
~5.6	d	2H	Methylene protons (CH ₂) adjacent to phosphorus
~2.3	s	3H	Methyl protons (CH ₃) of the acetyl group

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Assignment
~205	Carbonyl carbon (C=O)
~135	ipso-Carbon of the phenyl rings
~134	para-Carbons of the phenyl rings
~130	ortho/meta-Carbons of the phenyl rings
~45	Methylene carbon (CH ₂) adjacent to phosphorus
~30	Methyl carbon (CH ₃) of the acetyl group

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	C-H stretching (aromatic)
~2920	Medium	C-H stretching (aliphatic)
~1720	Strong	C=O stretching (ketone)
~1580, 1480, 1440	Medium-Strong	C=C stretching (aromatic ring)
~1110	Strong	P-C stretching
~720, 690	Strong	C-H bending (aromatic, out-of-plane)

Synthesis of Acetyltriphenylphosphonium Chloride

Acetyltriphenylphosphonium chloride is synthesized via the reaction of triphenylphosphine with chloroacetone.

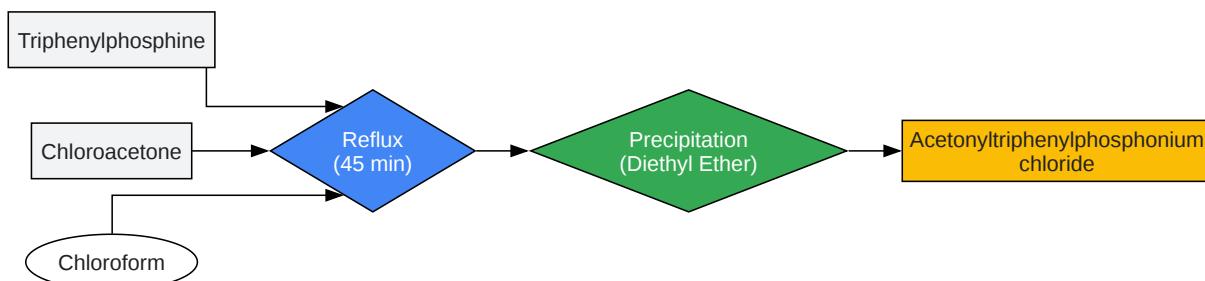
Experimental Protocol

Materials:

- Triphenylphosphine
- Chloroacetone
- Chloroform
- Diethyl ether

Procedure:

- A solution of triphenylphosphine (55 g) and chloroacetone (15.5 ml) in chloroform (165 ml) is prepared in a round-bottom flask.
- The mixture is refluxed for 45 minutes.
- After reflux, the solution is cooled to 20°C.
- The cooled mixture is then poured into 1.65 liters of diethyl ether to precipitate the product.
- The precipitate is collected by vacuum filtration.
- The recovered solid is washed with diethyl ether and dried under reduced pressure to yield **Acetonyltriphenylphosphonium chloride.**^[7]



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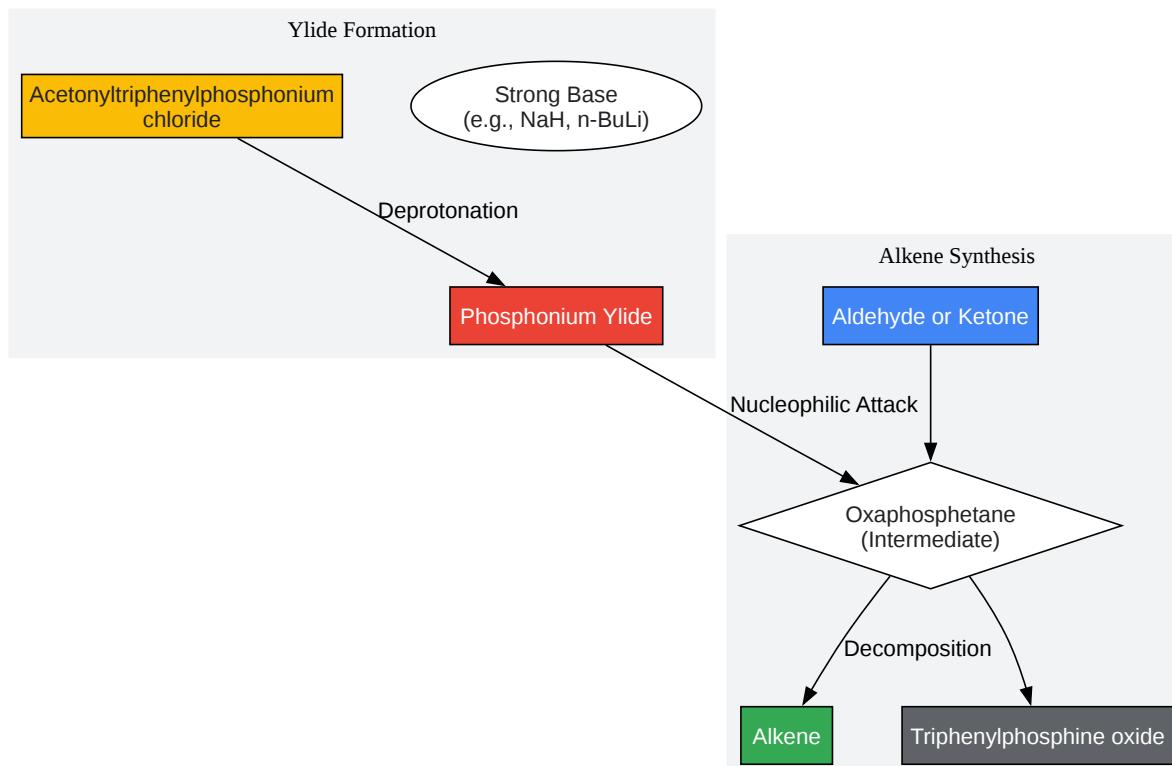
Synthesis of Acetonyltriphenylphosphonium chloride.

Applications in Organic Synthesis: The Wittig Reaction

Acetonyltriphenylphosphonium chloride is a key reagent in the Wittig reaction, a widely used method for the synthesis of alkenes from aldehydes and ketones.^{[8][9]} The reaction involves the formation of a phosphonium ylide, which then reacts with a carbonyl compound.

General Wittig Reaction Workflow

- **Ylide Formation:** **Acetonyltriphenylphosphonium chloride** is deprotonated by a strong base to form the corresponding phosphonium ylide.
- **Reaction with Carbonyl:** The ylide, a powerful nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
- **Oxaphosphetane Intermediate:** This leads to the formation of a cyclic intermediate called an oxaphosphetane.^[10]
- **Alkene Formation:** The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct.^[10]



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General workflow of the Wittig reaction.

Experimental Protocol: Wittig Reaction with Benzaldehyde

Materials:

- **Acetyltriphenylphosphonium chloride**
- Sodium hydride (NaH)
- Anhydrous Tetrahydrofuran (THF)
- Benzaldehyde
- Hexane
- Ethyl acetate
- Magnesium sulfate

Procedure:

- In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous THF (50 mL).
- To this suspension, add **Acetyltriphenylphosphonium chloride** (3.55 g, 10 mmol) portion-wise at 0 °C (ice bath).
- Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases and a clear, deep red solution of the ylide is formed.
- Cool the ylide solution back to 0 °C and add a solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous THF (10 mL) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
- Extract the aqueous layer with diethyl ether (3 x 30 mL).

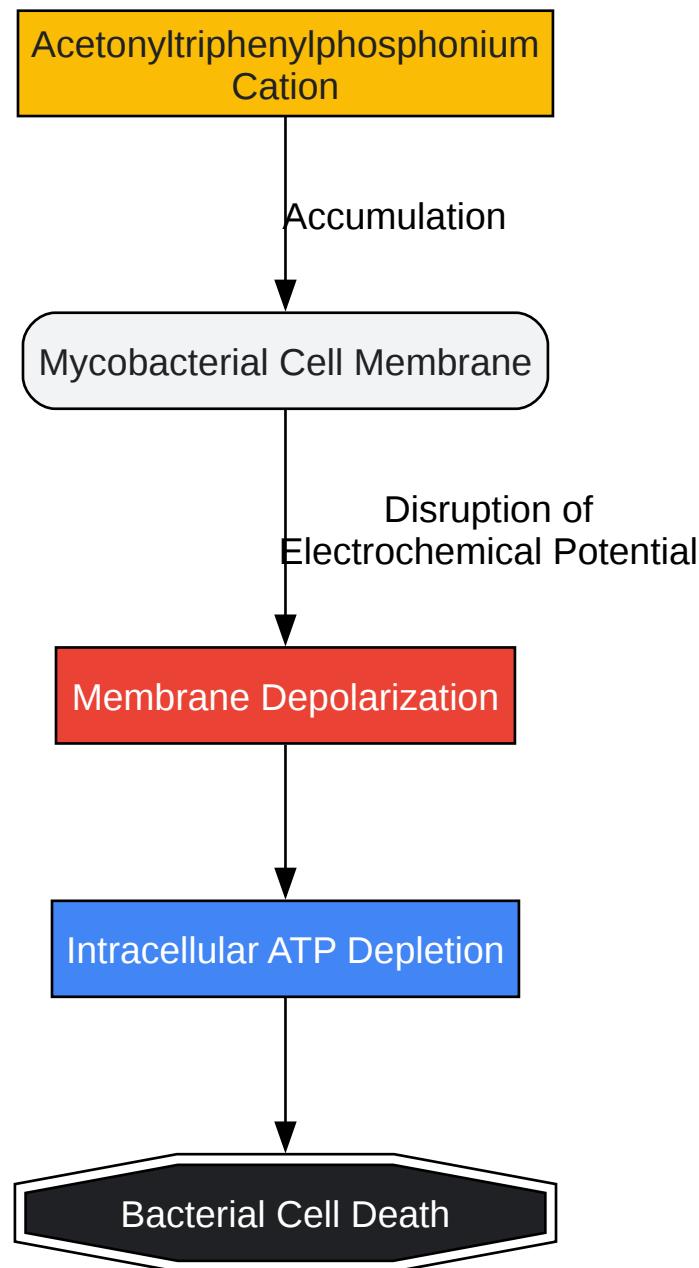
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic phase under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding alkene.

Potential Biological Activity: Antimycobacterial Properties

Recent research has highlighted the potential of phosphonium salts as antimicrobial agents. [11][12][13] While specific studies on **Acetonyltriphenylphosphonium chloride** are limited, related alkyltriphenylphosphonium compounds have demonstrated activity against *Mycobacterium tuberculosis*.[14]

Proposed Mechanism of Antimycobacterial Action

The lipophilic nature of the triphenylphosphonium cation facilitates its accumulation within the bacterial cell membrane. The proposed mechanism of action involves the disruption of the cell membrane's electrochemical potential.[14] This leads to membrane depolarization, a subsequent decrease in intracellular ATP levels, and ultimately, bacterial cell death.[14]



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Proposed mechanism of antimycobacterial action.

Safety and Handling

Acetyltriphenylphosphonium chloride is an irritant to the eyes, respiratory system, and skin.[3][5] It is essential to handle this compound in a well-ventilated area, such as a fume hood.[3]

Personal Protective Equipment (PPE):

- Safety goggles or a face shield
- Chemical-resistant gloves
- Laboratory coat

First Aid Measures:

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3]
- Skin Contact: Wash off with soap and plenty of water.[3]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal: This material and its container must be disposed of as hazardous waste.[3] Follow all local and national regulations for chemical waste disposal.

This technical guide is intended to provide comprehensive information for laboratory use. Always consult the Safety Data Sheet (SDS) before handling **Acetonyltriphenylphosphonium chloride** and perform a thorough risk assessment for any new experimental procedure.

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